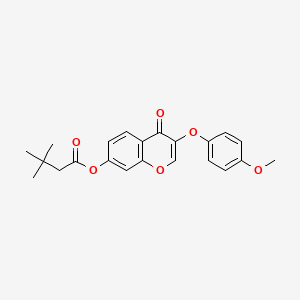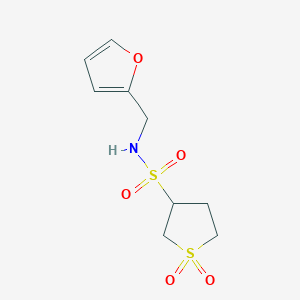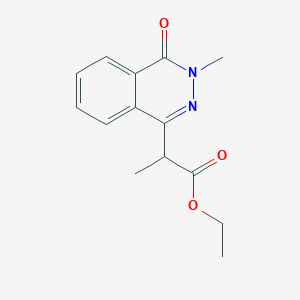
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as DMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBO is a derivative of coumarin, which is a natural compound found in many plants and has been used in traditional medicine for centuries. The purpose of
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, neurodegeneration, and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer cell growth. This compound has also been found to activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation, and the protection of neuronal cells against damage. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and promoting DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has several advantages for lab experiments, including its high yield and purity, its potent anti-cancer and neuroprotective activity, and its ability to inhibit various enzymes and signaling pathways. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, including the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis method, and the development of more potent and selective analogs. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its potential side effects and toxicity. Overall, this compound has shown significant potential as a therapeutic agent in various scientific research applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate involves the reaction of 3-(4-methoxyphenoxy)-4-hydroxycoumarin with 3,3-dimethylbutanoic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of this compound is typically high, and the purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has shown promising results in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory therapy. This compound has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation. This compound has also been found to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Propiedades
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-22(2,3)12-20(23)28-16-9-10-17-18(11-16)26-13-19(21(17)24)27-15-7-5-14(25-4)6-8-15/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOGFDHPYUZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4890227.png)
![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)

![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)


![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)